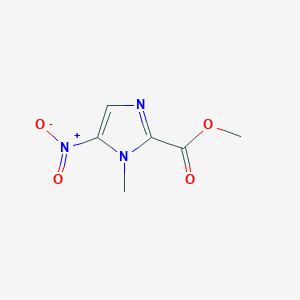![molecular formula C10H9N3 B173150 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole CAS No. 197356-27-7](/img/structure/B173150.png)
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a fused heterocyclic system that contains both pyrazole and benzimidazole rings in its structure. In recent years, 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its pharmacological properties, and its synthesis method has been optimized to obtain high yields.
Mechanism Of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, several studies have suggested that it exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. For instance, some derivatives of this compound have been shown to inhibit the activity of DNA topoisomerase I and II, which are enzymes involved in DNA replication and transcription. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can interact with GABA receptors, which are involved in the regulation of neuronal activity.
Biochemical And Physiological Effects
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives have been shown to exhibit various biochemical and physiological effects. For instance, some derivatives of this compound have been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can modulate the activity of ion channels, which are involved in the regulation of neuronal activity.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives is their broad-spectrum activity against various strains of bacteria and fungi. Additionally, some derivatives of this compound have been shown to exhibit potent anticancer activity against various types of cancer cells. However, one of the limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives. One of the areas of interest is the development of more potent and selective derivatives of this compound for the treatment of cancer and infectious diseases. Additionally, some studies have suggested that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can modulate the activity of ion channels, which are involved in the regulation of neuronal activity. Therefore, there is a potential for the development of new drugs targeting these ion channels for the treatment of neurological disorders.
Synthesis Methods
The synthesis of 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole can be achieved through various methods, including the condensation of 2-aminobenzimidazole with 3-methyl-1H-pyrazole-5-carbaldehyde in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2-aminobenzimidazole with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide).
Scientific Research Applications
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antifungal activities. Several studies have shown that 3-Methyl-1H-pyrazolo[1,5-a]benzimidazole derivatives can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been shown to possess potent antibacterial and antifungal activities against various strains of bacteria and fungi.
properties
CAS RN |
197356-27-7 |
|---|---|
Product Name |
3-Methyl-1H-pyrazolo[1,5-a]benzimidazole |
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
3-methyl-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C10H9N3/c1-7-6-11-13-9-5-3-2-4-8(9)12-10(7)13/h2-6,11H,1H3 |
InChI Key |
HVCMBXQTLMCZFO-UHFFFAOYSA-N |
SMILES |
CC1=CNN2C1=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CNN2C1=NC3=CC=CC=C32 |
synonyms |
4H-Pyrazolo[1,5-a]benzimidazole,3-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)
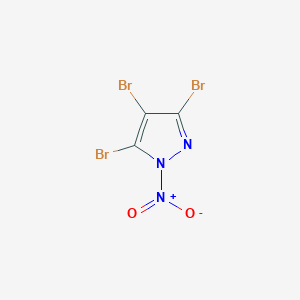
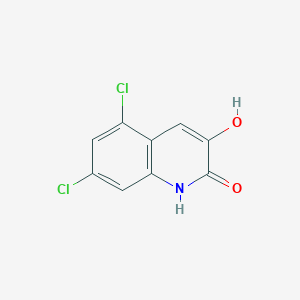
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
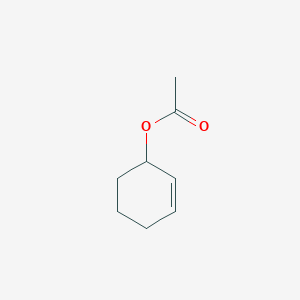
![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)
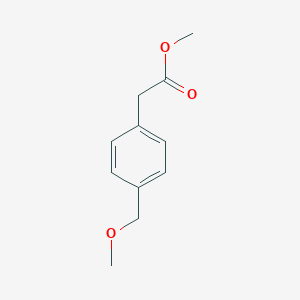
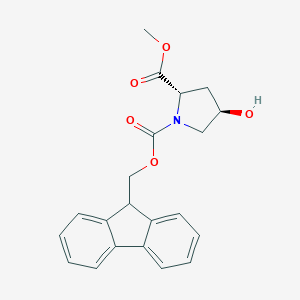
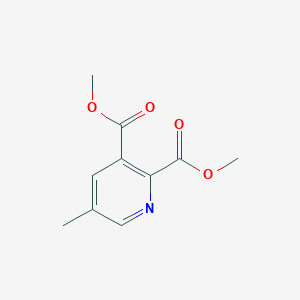
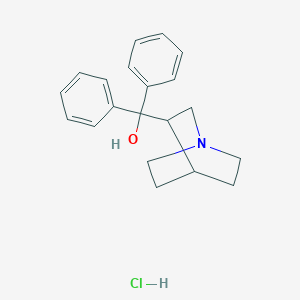
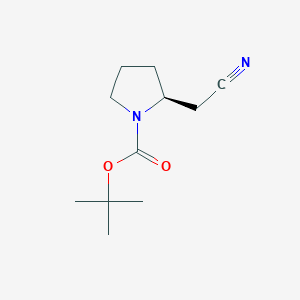
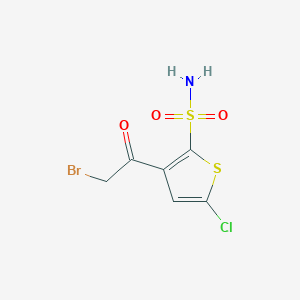
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
